Product packaging for Co(III)Phenatp(Cat. No.:CAS No. 75170-18-2)

Co(III)Phenatp

Cat. No.: B1217238
CAS No.: 75170-18-2
M. Wt: 776.3 g/mol
InChI Key: DWHNWMDMTMVCOG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Transition Metal Complexes in Bioinorganic Chemistry

Transition metal complexes are of paramount importance in the field of bioinorganic chemistry, which bridges inorganic chemistry and biology to understand the role of metals in biological systems. researchgate.net These metals, including iron, copper, zinc, manganese, and cobalt, are essential for a vast array of biological processes. researchgate.net Their ability to form coordination complexes with a variety of biomolecules, such as proteins and nucleic acids, allows them to participate in critical functions like enzyme catalysis, electron transfer, and the stabilization of protein structures. researchgate.netmdpi.com The specific geometry and ligand environment of these metal complexes are crucial in determining their reactivity and biological function. researchgate.net For instance, the iron in hemoglobin is coordinated within a porphyrin ring, enabling the reversible binding of oxygen. researchgate.net The study of synthetic transition metal complexes also provides valuable models for understanding the function of more complex biological systems. mdpi.com

Overview of Cobalt(III) Coordination Chemistry

Cobalt is a transition metal that can exist in multiple oxidation states, with cobalt(II) and cobalt(III) being the most common in coordination chemistry. ias.ac.in Cobalt(III) complexes typically feature a coordination number of six, adopting an octahedral geometry. ias.ac.inresearchgate.net These complexes are often stabilized by strong-field ligands and are generally considered substitutionally inert, meaning they exchange ligands slowly. mdpi.comacs.org This inertness is a key property that allows for the design of stable complexes for specific applications. mdpi.comacs.org The electronic properties of Co(III) complexes, such as their spin state (high-spin or low-spin), are dictated by the nature of the coordinated ligands, which in turn influences their stability and reactivity. ias.ac.in Many Co(III) complexes are diamagnetic and can be characterized by techniques like NMR spectroscopy. tandfonline.com

Historical Context and Evolution of Research on Co(III) Complexes with Polypyridyl and Nucleotide Ligands

The study of cobalt dates back to the 18th century when Georg Brandt first isolated the metal. researchgate.netlibretexts.orgresearchgate.net Historically, cobalt compounds were used for their vibrant blue pigments in glass and ceramics. researchgate.netlibretexts.orgresearchgate.net The development of coordination chemistry, pioneered by Alfred Werner, led to a deeper understanding of how metal ions like cobalt(III) bind to ligands. nih.gov

In the realm of bioinorganic chemistry, the discovery of cobalt in vitamin B12, a vital coenzyme for DNA synthesis, spurred significant interest in the biological roles of cobalt complexes. researchgate.net Research into synthetic cobalt complexes has since expanded to explore their interactions with other biologically important molecules.

The investigation of Co(III) complexes containing polypyridyl ligands, such as 1,10-phenanthroline (B135089) (phen), gained traction due to their interesting photophysical and electrochemical properties and their ability to interact with DNA. ias.ac.inlibretexts.orgnih.govnih.gov These planar aromatic ligands can intercalate between the base pairs of DNA, leading to potential applications in photochemotherapy and as DNA probes. libretexts.orgnih.govnih.gov

Concurrently, the interaction of metal complexes with nucleotides like adenosine (B11128) triphosphate (ATP) became a significant area of research. ATP is the primary energy currency of the cell, and its hydrolysis is a fundamental biological process. Studies have shown that metal ions can play a role in promoting ATP hydrolysis. nih.gov The combination of polypyridyl and nucleotide ligands in a single cobalt(III) complex represents a sophisticated approach to designing molecules with specific biological targets.

Rationale for Academic Investigation of Co(III)phenATP Systems

The academic interest in this compound and related systems stems from several key factors. The "phen" (phenanthroline) ligand provides a mechanism for the complex to interact with biological macromolecules, particularly through intercalation with DNA. libretexts.orgelsevierpure.com The ATP ligand, on the other hand, directs the complex towards enzymes that utilize ATP, known as ATPases. springernature.com

One of the primary rationales for studying these systems is their potential use as probes for the active sites of ATPases. springernature.com The inert nature of the Co(III) center ensures that the complex does not readily fall apart, allowing it to act as a stable structural mimic of Mg-ATP, the natural substrate for many ATPases. By replacing the labile Mg(II) ion with the inert Co(III) ion, researchers can "trap" the complex in the enzyme's active site, enabling detailed structural and mechanistic studies. springernature.com

Furthermore, the hydrolysis of ATP is a central process in cellular energy metabolism. Research has demonstrated that cobalt(III) complexes can significantly enhance the rate of ATP hydrolysis, particularly when multiple cobalt ions are involved. nih.gov Understanding the mechanism of this promoted hydrolysis can provide insights into the catalytic strategies employed by natural enzymes.

The unique photophysical properties of polypyridyl complexes of cobalt(III) also offer possibilities for light-activated applications. nih.gov For instance, irradiation of these complexes can induce cleavage of DNA, a property that is being explored for photochemotherapy. nih.govnih.gov The development of Co(III) complexes that can be activated by light to release a biologically active species is an active area of research. mdpi.com

Detailed Research Findings

Studies on cobalt(III) complexes with polypyridyl ligands, such as [Co(phen)2(dppz)]3+ (where dppz is dipyridophenazine), have shown that these complexes bind avidly to DNA, primarily through intercalation of the extended planar aromatic ligand. ias.ac.in The binding affinity is influenced by the nature of the polypyridyl ligand. elsevierpure.com

Research on the interaction of cobalt(III) complexes with ATP has revealed that the metal ion coordinates to the phosphate (B84403) groups of the nucleotide. nih.gov The formation of multinuclear cobalt complexes with ATP, such as (tn2CoIII)2ATP (where tn is trimethylenediamine), leads to a dramatic increase in the rate of ATP hydrolysis, with rate enhancements of up to 10^5-fold. nih.gov This suggests a mechanism where multiple metal ions cooperate to facilitate the cleavage of the phosphoanhydride bond.

The compound referred to as "Co(III)-phenanthroline-ATP" has been specifically mentioned as a labeling reagent for the active site of ATPases. springernature.com Spectroscopic studies, including 1H NMR and 31P NMR, are crucial for characterizing the structure of such a complex and its interaction with target enzymes. springernature.com The paramagnetic properties of related Co(II) complexes can also be used to probe distances within the active site. springernature.com

Interactive Data Tables

Spectroscopic Data for a Representative Co(III)-Phenanthroline Complex

The following table presents typical spectroscopic data for a related Co(III)-phenanthroline complex, cis-[CoCl2(phen)2]Cl·3H2O, which serves as a precursor for more complex structures. The coordination of ATP would be expected to alter these spectral features.

Spectroscopic TechniqueObserved FeaturesReference
UV-Vis (in water) λmax at ~275 nm (π→π* transition of phen) and a shoulder at ~370 nm (metal-to-ligand charge transfer) ias.ac.in
FTIR (KBr pellet) Bands corresponding to C=N and C=C stretching of the phenanthroline ring (~1515 and 1425 cm-1), and Co-N vibrations (~520 cm-1). ias.ac.in
13C NMR (in D2O) Resonances corresponding to the carbon atoms of the phenanthroline ligand. ias.ac.in

This data is for a representative precursor complex and is intended to provide a baseline for the characterization of this compound systems.

ATP Hydrolysis Rate Enhancement by Cobalt(III) Complexes

The table below summarizes the effect of different cobalt(III) complexes on the rate of ATP hydrolysis, demonstrating the catalytic potential of these systems.

Cobalt(III) Complex SystemMolar Ratio (Co:ATP)Approximate Rate Enhancement Factor (at pH 7, 25°C)Reference
tn2CoIII(aq)1:1No detectable acceleration nih.gov
(tn2CoIII)2ATP2:1~10^5 nih.gov
(tn2CoIII)3ATP>2:1>10^5 nih.gov

tn = trimethylenediamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22CoN7O15P3+ B1217238 Co(III)Phenatp CAS No. 75170-18-2

Properties

CAS No.

75170-18-2

Molecular Formula

C22H22CoN7O15P3+

Molecular Weight

776.3 g/mol

IUPAC Name

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;cobalt(3+);hydron;molecular oxygen;1,10-phenanthroline

InChI

InChI=1S/C12H8N2.C10H16N5O13P3.Co.O2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;1-2/h1-8H;2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;;+3;/p-2

InChI Key

DWHNWMDMTMVCOG-UHFFFAOYSA-L

SMILES

[H+].[H+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O=O.[Co+3]

Canonical SMILES

[H+].[H+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O=O.[Co+3]

Synonyms

Co(III)phenadenosine triphosphate
Co(III)phenATP
Co-phen-ATP
cobalt (III) 1,10-phenanthroline-ATP

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Co Iii Phenatp and Analogs

Strategies for Cobalt(III) Complex Synthesis

The creation of a stable Co(III)phenATP complex hinges on the initial formation of a robust cobalt(III) center coordinated by phenanthroline ligands. Cobalt(III) complexes are kinetically inert, a crucial property that prevents the rapid dissociation of ligands in solution and allows for the isolation and study of the desired ternary complex. gac.edunih.gov The synthesis of these precursors typically begins with more labile cobalt(II) salts.

Oxidation Pathways from Cobalt(II) Precursors

The most common and practical approach to synthesizing Co(III)-phenanthroline complexes involves the in-situ oxidation of a cobalt(II) salt in the presence of the phenanthroline ligand. nih.gov Cobalt(II) complexes are generally labile, meaning their ligands can exchange quickly, which facilitates the initial formation of the desired Co(II)-phenanthroline species in solution. gac.edu Once the phenanthroline ligands are coordinated to the cobalt(II) center, a suitable oxidizing agent is introduced to convert Co(II) to the more inert Co(III) state. nih.gov

Several oxidizing agents can be employed for this purpose. Air or molecular oxygen can be bubbled through the reaction mixture, often for an extended period, to achieve oxidation. ias.ac.in For a more rapid and efficient conversion, stronger oxidizing agents are often utilized. These can include:

Hydrogen peroxide (H₂O₂): A common and effective oxidant for this transformation.

Chlorine (Cl₂): Generated in situ, for example, from the reaction of an acid with an oxidizing salt like potassium permanganate (B83412) or sodium bismuthate, can be used to oxidize the cobalt center. nih.gov

Ceric Ammonium Nitrate (B79036) (CAN): A powerful one-electron oxidant that is effective in converting Co(II) to Co(III) in the presence of stabilizing ligands like phenanthroline. nih.gov

A general representation of this process starts with a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂), which is dissolved in a suitable solvent, often a mixture of water and an alcohol. The phenanthroline ligand is then added, followed by the introduction of the oxidizing agent. The resulting Co(III)-phenanthroline complex can then be precipitated and isolated. For instance, the synthesis of [Co(phen)₂Cl₂]Cl often proceeds by mixing CoCl₂·6H₂O with 1,10-phenanthroline (B135089), followed by oxidation. nih.gov

Table 1: Common Oxidation Methods for Co(II)-phenanthroline Complexes
Oxidizing AgentTypical PrecursorGeneral ConditionsReference(s)
Air/OxygenCoCl₂·6H₂OAqueous or alcoholic solution, prolonged bubbling ias.ac.in
Hydrogen PeroxideCo(II) saltAqueous or mixed solventGeneral knowledge
Chlorine (in situ)CoCl₂Acidic aqueous solution with KMnO₄ or NaBiO₃ nih.gov
Ceric Ammonium NitrateCoCl₂·6H₂OAqueous acetic acid nih.gov

Ligand Exchange and Substitution Reactions

Once a stable Co(III)-phenanthroline precursor complex is synthesized, the ATP ligand can be introduced through a ligand exchange or substitution reaction. Cobalt(III) complexes are known for their slow ligand exchange rates, which allows for a degree of control in the synthesis of mixed-ligand complexes. gac.edu The general principle involves reacting a pre-formed Co(III)-phenanthroline complex, often with labile leaving groups, with a solution of ATP.

A common precursor for these reactions is a di-chloro complex, such as [Co(phen)₂Cl₂]⁺. The chloride ions in this complex can be substituted by other ligands. The reaction with ATP would likely involve the displacement of one or both chloride ligands by the phosphate (B84403) groups of the ATP molecule. The coordination of ATP to the cobalt center is typically through the β- and γ-phosphate oxygen atoms, although interactions with the α-phosphate and the adenine (B156593) ring are also possible.

The conditions for these ligand exchange reactions, such as pH, temperature, and solvent, are critical to the success of the synthesis. The pH, in particular, will influence the protonation state of the ATP molecule, which in turn affects its coordination ability. It has been reported that under conditions of excess adenine nucleotides or phenanthroline, the coordinated ATP molecule in the "Co(III)-phenanthroline-ATP" complex can become exchangeable. elsevierpure.com This suggests that the equilibrium can be influenced by the concentrations of the reactants.

Design and Functionalization of Phenanthroline Ligands

The 1,10-phenanthroline (phen) ligand is a versatile building block in coordination chemistry due to its rigid, planar structure and strong chelating ability to a wide range of metal ions. gac.edu The properties of the resulting metal complex can be finely tuned by modifying the phenanthroline backbone with various functional groups. These modifications can influence the electronic properties, solubility, and biological interactions of the final this compound complex.

Common functionalization strategies include:

Nitration: The introduction of nitro groups, for example at the 5-position, can serve as a precursor for further chemical modifications.

Halogenation: The addition of halogen atoms can provide sites for cross-coupling reactions to introduce more complex functionalities.

Alkylation and Arylation: The attachment of alkyl or aryl groups can enhance the lipophilicity of the complex, which may influence its cellular uptake.

The choice of functional groups on the phenanthroline ligand can be tailored to introduce specific properties into the this compound analog, such as fluorescence for imaging applications or specific targeting moieties to direct the complex to particular cellular locations.

Table 2: Examples of Functionalized Phenanthroline Ligands in Cobalt Complexes
Phenanthroline DerivativeFunctional GroupPotential Influence on Complex Properties
5-Nitro-1,10-phenanthrolineNitro group (-NO₂)Alters electronic properties, precursor for further functionalization
2,9-Dimethyl-1,10-phenanthrolineMethyl groups (-CH₃)Increases steric bulk, can influence coordination geometry and reactivity
4,7-Diphenyl-1,10-phenanthrolinePhenyl groups (-C₆H₅)Increases lipophilicity, potential for π-π stacking interactions

Incorporation of Adenosine (B11128) Triphosphate (ATP) and its Analogs as Ligands

Adenosine triphosphate (ATP) is a polyanionic molecule that can act as a multidentate ligand, coordinating to metal ions through its phosphate oxygen atoms and potentially the nitrogen atoms of the adenine ring. The triphosphate chain provides a highly charged and flexible binding site. elsevierpure.com

The incorporation of ATP into a cobalt-phenanthroline complex to form this compound likely proceeds via a ligand substitution reaction where ATP displaces more labile ligands, such as water or chloride ions, from a pre-formed [Co(III)(phen)] precursor. The coordination is typically to the β- and γ-phosphate groups, forming a stable chelate ring.

The synthesis of such ternary complexes requires careful control of reaction conditions to prevent the hydrolysis of ATP and to favor the formation of the desired mixed-ligand complex over other potential species. The stoichiometry of the reactants, particularly the ratio of the cobalt-phenanthroline precursor to ATP, is a critical parameter.

Structural Characterization and Coordination Geometry of Co Iii Phenatp

Determination of Molecular Structure and Stereochemistry

The three-dimensional arrangement of ligands around the central cobalt(III) ion in Co(III)phenATP defines its molecular structure and reactivity. This structure is understood through a combination of spectroscopic data for the complex itself and detailed structural data from analogous compounds. nih.govtandfonline.comacs.org

X-ray Crystallography of this compound and Related Complexes

While a crystal structure for this compound is not available, X-ray crystallography on related cobalt(III)-phenanthroline complexes provides critical insights into the expected geometry, bond lengths, and bond angles. tandfonline.comacs.org For instance, structures of complexes containing two phenanthroline ligands and other bidentate co-ligands, such as [diazido-bis(1,10-phenanthroline-κ² N,N′)cobalt(III)]NO₃ and mixed-ligand complexes with catecholate, consistently show the cobalt(III) center in a distorted octahedral geometry. tandfonline.comacs.org

In these structures, the Co-N bond lengths to the phenanthroline ligands typically range from 1.9 to 2.0 Å. The bite angle of the bidentate phenanthroline ligand creates a deviation from ideal 90° angles within the octahedral sphere. tandfonline.com Spectroscopic analysis using ¹H and ³¹P NMR, along with Electron Paramagnetic Resonance (EPR), has been used to propose structural models for the this compound complex. nih.gov These studies calculated the relative distances between the protons and phosphorus atoms of ATP and the paramagnetic superoxide (B77818) anion, providing constraints for a viable structural model. nih.gov

Parameter[Co(phen)₂(N₃)₂]NO₃ tandfonline.com[Co(phen)₂(cat)]ClO₄ acs.org
Crystal System OrthorhombicMonoclinic
Space Group Iba2P2₁/n
Co-N (phen) Bond Lengths (Å) 1.936(4) - 1.948(4)1.931(3) - 1.945(3)
Co-X (co-ligand) Bond Lengths (Å) 1.933(4) - 1.940(4) (Co-N₃)1.895(2) - 1.901(2) (Co-O)
N-Co-N Bite Angle (phen) (°) ~83~83
Geometry Distorted OctahedralDistorted Octahedral

Table 1: Crystallographic data for representative Co(III)-phenanthroline complexes, serving as analogs for understanding the coordination sphere of this compound.

Chirality and Isomerism in Co(III) Coordination Spheres

Cobalt(III) complexes with an octahedral geometry are archetypal examples of coordination compounds that exhibit various forms of isomerism. Due to the arrangement of the bidentate 1,10-phenanthroline (B135089) ligand and the multi-dentate ATP molecule around the central cobalt ion, the this compound complex is inherently chiral.

Chirality in such octahedral complexes arises from the "propeller-like" twist of the planar phenanthroline ligand. This results in two non-superimposable mirror images, known as enantiomers. These are designated using the stereochemical descriptors Δ (delta) for a right-handed propeller twist and Λ (lambda) for a left-handed twist. This is a common feature for octahedral complexes containing two or three bidentate ligands. ias.ac.in

Beyond optical isomerism (enantiomers), geometric isomerism could also be possible depending on the precise coordination mode of the ATP and superoxide ligands. If these ligands occupy different relative positions around the cobalt center, distinct geometric isomers could be formed.

Elucidation of the Coordination Environment of the Cobalt(III) Center

The central cobalt(III) ion in this compound is six-coordinate, adopting a distorted octahedral geometry. nih.govtandfonline.com This coordination environment is saturated by a combination of ligands, each providing donor atoms to form covalent bonds with the metal center.

The primary ligands are:

1,10-Phenanthroline (phen): A bidentate, N,N-donor ligand that coordinates via its two nitrogen atoms. Its rigid, planar structure is a defining feature of the complex.

Adenosine (B11128) Triphosphate (ATP): A multidentate ligand that typically coordinates to metal ions through the oxygen atoms of its phosphate (B84403) groups. In many metal-ATP complexes, coordination occurs in a bidentate fashion via the β- and γ-phosphates.

Superoxide (O₂⁻): Spectroscopic evidence points to the inclusion of a superoxide anion in the inner coordination sphere, which accounts for the complex's paramagnetism. nih.gov

The resulting coordination core is likely a CoN₂O₄ environment, with two nitrogen atoms from phenanthroline and four oxygen atoms from the ATP and superoxide ligands completing the octahedron.

FeatureDescription
Central Metal Ion Cobalt
Oxidation State +3
Coordination Number 6
Geometry Distorted Octahedral
Ligands 1,10-Phenanthroline, Adenosine Triphosphate, Superoxide
Donor Atoms Nitrogen (from phen), Oxygen (from ATP and O₂⁻)

Table 2: Summary of the coordination environment of the Cobalt(III) center in this compound.

Analysis of Ligand Conformation and Intra-complex Interactions

A significant stabilizing force is the potential for π-π stacking . The large, planar aromatic surface of the 1,10-phenanthroline ligand can interact favorably with the purine ring of the adenine (B156593) base in ATP. This type of stacking is a well-documented phenomenon in metal complexes containing both phenanthroline and nucleotide-based ligands and is a key interaction in the binding of such complexes to DNA. nih.govlibretexts.org This interaction would likely force the flexible ATP molecule into a "folded" conformation, bringing the adenine base in close proximity to the phenanthroline ligand.

Furthermore, the triphosphate chain of ATP is highly flexible in its free state. Upon coordination to the cobalt center, this chain becomes conformationally restricted. Hydrogen bonding may also play a role in stabilizing the structure, potentially occurring between the ribose hydroxyl groups or adenine amine group of ATP and the coordinated superoxide or oxygen atoms from the phosphate chain. The crystal packing of related complexes is often consolidated by extensive hydrogen bonding and π-π stacking interactions. tandfonline.com

Spectroscopic and Spectrometric Elucidation of Co Iii Phenatp

Electronic Absorption and Luminescence Spectroscopy

Direct, detailed electronic absorption spectra for isolated Co(III)phenATP are not extensively detailed in the provided research findings. However, cobalt(III) complexes, particularly those incorporating phenanthroline ligands, are known to exhibit characteristic d-d electronic transitions. These transitions typically occur in the visible region of the electromagnetic spectrum, often falling within the range of 500–700 nm, contributing to the color of such complexes researchgate.net. While this provides a general understanding of the electronic transitions expected for cobalt(III) polypyridyl systems, specific absorption maxima () and extinction coefficients () for this compound are not explicitly reported in the reviewed literature.

Regarding luminescence spectroscopy, while cobalt(III) polypyridyl complexes in general have been explored for their luminescent properties researchgate.net, specific luminescence data for this compound is not found within the provided search results.

Data Table for Electronic Absorption and Luminescence Spectroscopy

Due to the nature of the available research findings, which primarily focus on the biochemical applications of this compound rather than its isolated spectroscopic characterization, specific numerical data (e.g., absorption maxima, extinction coefficients, emission wavelengths) for this compound are not detailed in the provided search results. Consequently, a data table for this section cannot be populated with specific experimental values for this compound.

Vibrational Spectroscopy (Infrared and Raman)

Specific Infrared (IR) and Raman spectral data for isolated this compound are not detailed in the provided research findings. However, studies involving related "Co(III)-ATP complexes" have utilized Laser Raman scattering and infrared spectroscopy for characterization acs.orgacs.org. For instance, infrared spectroscopy has provided evidence for the presence of superoxide (B77818) in certain Co(III)-ATP complexes used in nucleotide labeling studies acs.org. These investigations suggest the utility of vibrational spectroscopy in probing the coordination environment and potential associated species in cobalt-ATP systems. Nevertheless, specific vibrational frequencies (e.g., characteristic ligand stretches or metal-ligand vibrations) for this compound are not explicitly reported.

Data Table for Vibrational Spectroscopy (Infrared and Raman)

Due to the nature of the available research findings, which primarily focus on the biochemical applications of this compound rather than its isolated spectroscopic characterization, specific numerical data such as vibrational frequencies (IR or Raman) for this compound are not detailed in the provided search results. Consequently, a data table for this section cannot be populated with specific experimental values for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data, including molecular mass determination and fragmentation patterns, for isolated this compound is not detailed in the provided research findings. While mass spectra have been utilized for the characterization of cobalt(III) polypyridyl complexes researchgate.net, and biological mass spectrometry has been applied in studies involving ATP complexes acs.org, the precise mass-to-charge ratio () or fragmentation pathways for this compound are not presented in the reviewed literature.

Data Table for Mass Spectrometry

Due to the nature of the available research findings, which primarily focus on the biochemical applications of this compound rather than its isolated spectroscopic characterization, specific numerical data such as mass-to-charge ratios () for this compound are not detailed in the provided search results. Consequently, a data table for this section cannot be populated with specific experimental values for this compound.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

No information regarding the application of X-ray Absorption Spectroscopy (XAS), including techniques like XANES (X-ray Absorption Near Edge Structure) or EXAFS (Extended X-ray Absorption Fine Structure), for the elucidation of the electronic structure of this compound was found in the provided search results. Therefore, no data or findings can be reported for this section.

Data Table for X-ray Absorption Spectroscopy (XAS)

Due to the nature of the available research findings, which primarily focus on the biochemical applications of this compound rather than its isolated spectroscopic characterization, no data or findings related to X-ray Absorption Spectroscopy for this compound are available in the provided search results. Consequently, a data table for this section cannot be populated with specific experimental values for this compound.

Compound List:

this compound

Adenosine (B11128) Triphosphate (ATP)

Phenanthroline

Redox Behavior and Electron Transfer Properties of Co Iii Phenatp

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of transition metal complexes, including cobalt compounds. Cobalt complexes featuring phenanthroline ligands typically exhibit well-defined redox couples corresponding to changes in the oxidation state of the cobalt center.

Cobalt(III) complexes with phenanthroline ligands commonly display at least one, and often two, reversible or quasi-reversible redox processes. The most frequently observed is the Co(III)/Co(II) couple , which involves the reduction of the cobalt ion from its +3 to +2 oxidation state. For instance, tris(1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate), Co(phen)₃₃, shows a Co(III/II) redox potential of approximately +0.61 V versus the Normal Hydrogen Electrode (NHE) benchchem.com. Other studies on similar cobalt(III)-phenanthroline complexes in acetonitrile (B52724) have reported reversible Co(III)/Co(II) couples in the range of +0.37–0.40 V versus the Saturated Calomel Electrode (SCE) ias.ac.in.

In addition to the Co(III)/Co(II) transition, some complexes also exhibit a Co(II)/Co(I) couple , indicating a further reduction step of the cobalt center from +2 to +1 oxidation state nih.govnih.gov. For example, in acetonitrile, a Co(II)/Co(I) redox couple has been reported at approximately −1.351 V versus Fc/Fc⁺ for a phenanthroline-based complex mdpi.com. The reversibility of these processes is often dependent on the specific ligand environment and experimental conditions, such as solvent and supporting electrolyte ias.ac.innih.gov.

Table 1: Representative Co(III)/Co(II) Redox Potentials for Co(III)-Phenanthroline Complexes

ComplexSolventSupporting ElectrolyteRedox CouplePotential (V)Reference
Co(phen)₃₃VariousVariousCo(III/II)+0.61 vs. NHE benchchem.com
General Co(III)-phen complexesCH₃CN0.1 M TBAPCo(III/II)+0.37–0.40 vs. SCE ias.ac.in
Mixed ligand Co(III) complexes (phen-based)AcetonitrileNot specifiedCo(III/II)Observed nih.gov

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Processes

Transition metal complexes, particularly those with polypyridine ligands like phenanthroline, are known to exhibit characteristic charge transfer transitions that are observable in their electronic absorption spectra and play a role in their photochemical and photophysical properties.

Influence of Ligand Substitution on Redox Potentials

The electronic and steric properties of ligands coordinated to a metal center significantly influence its redox potentials. By modifying the phenanthroline ligand with different substituents, the electron density at the cobalt center can be altered, leading to shifts in the observed Co(III)/Co(II) and Co(II)/Co(I) redox potentials.

Research on functionalized phenanthroline ligands in cobalt complexes demonstrates that substituents can tune the redox behavior. For instance, studies on Co(II) complexes with substituted phenanthrolines have shown that different substituents lead to shifts in the Co(III)/Co(II) and Co(II)/Co(I) redox couples nih.gov. The electronic nature of the substituents—whether electron-donating or electron-withdrawing—can stabilize or destabilize specific oxidation states of cobalt, thereby altering the potentials at which these redox transitions occur acs.org. For example, modifications to a hexadentate ligand backbone with dimethyl amine groups have been shown to tune the Co(III/II) redox potentials over a range of approximately 200 mV osti.gov.

Mechanistic Studies of Chemical Reactivity Involving Co Iii Phenatp

Reaction Pathways and Intermediate Formation

Co(III)phenATP has been identified as a significant agent in the study of enzyme mechanisms, particularly concerning nucleotide-binding sites. Its primary documented role is in the inactivation of myosin subfragment 1, a key protein in muscle contraction. In this context, this compound functions as an affinity label, binding specifically to the ATP-binding site of myosin. The proposed mechanism involves the trapping of the nucleotide moiety at the active site, a process that appears to be facilitated by interactions with critical thiol groups present within the protein structure acs.orgucsf.eduacs.orgacs.org. This "trapping" suggests the formation of a stable, modified enzyme complex.

Furthermore, this compound has been shown to inhibit the Ca2+-Mg2+ ATPase of sarcoplasmic reticulum. This inhibition occurs through competitive binding to the same site that MgATP normally occupies tandfonline.com. Following maximal Ca2+ uptake by the sarcoplasmic reticulum, the addition of Co(III)-phenATP leads to the release of the accumulated Ca2+. This release is not instantaneous but occurs in distinct phases, indicating a complex reaction pathway. For preincubation periods shorter than 30 minutes, no quasi-covalent bonds are established between the inhibitor and the ATPase, suggesting an initial non-covalent or reversible binding event that precedes a more stable interaction or a cascade leading to Ca2+ release tandfonline.com. These observations point towards the formation of transient intermediates or specific conformational states of the enzyme during the inactivation and Ca2+ release processes.

Kinetic and Thermodynamic Aspects of Reactivity

The interaction of this compound with the Ca2+-Mg2+ ATPase of sarcoplasmic reticulum provides quantitative data on its kinetic and thermodynamic behaviour. The compound acts as a competitive inhibitor, binding to the MgATP site tandfonline.com. The apparent dissociation constant (Kd) for the complex formed between the enzyme and this compound has been determined to be 0.27 mM tandfonline.com. This value is comparable to the apparent Michaelis constant (Km) for MgATP, which is 0.24 mM, and the inhibition constant (Ki) for CoATP, measured at 0.14 mM. These values highlight the strong affinity and competitive nature of this compound's binding to the ATPase tandfonline.com.

The kinetics of Ca2+ release induced by Co(III)-phenATP also offer insight into the reaction dynamics. The release of accumulated Ca2+ occurs in two distinct phases. The first phase is rapid, with a half-time of less than 2 seconds, while the second phase is slower, exhibiting a half-time ranging from 17 to 50 seconds tandfonline.com. These kinetic parameters are crucial for understanding the mechanism of calcium transport and how this compound perturbs this process, suggesting multiple steps or states involved in the release mechanism.

Table 1: Kinetic and Thermodynamic Parameters of this compound Interaction with Ca2+-Mg2+ ATPase

ParameterValueUnitReference
Apparent Dissociation Constant (Kd)0.27mM tandfonline.com
Apparent Km for MgATP0.24mM tandfonline.com
Apparent Ki for CoATP0.14mM tandfonline.com
Ca2+ Release Half-time (Phase 1)< 2sec tandfonline.com
Ca2+ Release Half-time (Phase 2)17 - 50sec tandfonline.com

Role of this compound in Radical Reactions and Ligand Activation

While direct experimental evidence detailing the specific involvement of this compound in radical reactions or significant ligand activation is not extensively elaborated in the provided literature, studies on related cobalt complexes offer valuable context for potential mechanisms.

Research into cobalt-catalyzed reactions has identified cobalt(III)-carbene radicals as significant intermediates in processes such as cyclopropanation springernature.comnih.govnih.govspringernature.com. These paramagnetic species are typically formed through the decomposition of diazo compounds, involving a transition from Co(II) to Co(III) oxidation states and the generation of a carbene radical. Mechanistic investigations have revealed that these intermediates can undergo intramolecular hydrogen atom transfer (HAT) followed by radical rebound nih.gov. Spectroscopic techniques, including Electron Paramagnetic Resonance (EPR), have been instrumental in characterizing these radical intermediates, providing parameters such as g-values and hyperfine coupling constants nih.govnih.gov.

Furthermore, the role of redox-active ligands in cobalt chemistry has been explored, demonstrating their capacity to promote electrophile addition. For instance, cobalt complexes featuring redox-active ligands like o-phenylenediamide have been shown to facilitate two-electron transfer from the ligand to electrophiles (e.g., CF3+, F+), leading to the formation of stable Co(III)-CF3 or Co(III)-F complexes nih.govrsc.org. This process highlights how the ligand can mediate electron transfer, thereby activating the system for bond formation at the cobalt center.

Given that phenanthroline is recognized as a redox-active ligand, it is plausible that this compound could participate in similar electron transfer events or radical pathways. Such mechanisms could influence its reactivity, its interaction with biological molecules, or its potential as a catalyst. However, specific experimental demonstrations of these roles for this compound itself would require further dedicated investigation.

Table 2: Characteristics of Cobalt(III)-Carbene Radical Intermediates and Redox-Active Ligand Mediated Reactions (Analogous Systems)

Intermediate/Complex TypeReaction TypeSpectroscopic EvidenceKey Mechanistic FeatureReference
Cobalt(III)-carbene radicalCyclopropanationEPRIntramolecular HAT, Radical Rebound nih.govnih.gov
Co(III)-CF3 / Co(III)-F complexElectrophile AdditionNot specifiedRedox-active ligand-promoted two-electron transfer nih.govrsc.org

Molecular Interactions of Co Iii Phenatp with Biological Macromolecules

Binding Mechanisms with Deoxyribonucleic Acid (DNA)

Co(III)phenATP exhibits significant interactions with DNA, influencing its structure and stability, and in some cases, mediating its cleavage.

Intercalative Binding Modes and Groove Interactions

Research indicates that cobalt(III) complexes, including those with phenanthroline ligands, can interact with DNA through intercalation or groove binding. Complexes with extended planar aromatic systems, such as phenanthroline derivatives, are often found to bind via intercalation, inserting themselves between DNA base pairs. This mode of binding is supported by spectroscopic studies, viscosity measurements, and DNA melting experiments, which suggest that the planar structure of the ligand facilitates insertion into the DNA helix nih.govnih.gov. Some cobalt(III) complexes have been observed to bind in the groove mode, interacting with the minor or major grooves of the DNA jocpr.commdpi.comnih.gov. The precise binding mode, whether intercalation or groove binding, can be influenced by the specific structure of the phenanthroline ligand and its substituents nih.govnih.gov. For instance, complexes with larger, more planar π systems tend to intercalate more effectively nih.govnih.gov.

Influence on DNA Conformation and Stability

The binding of this compound to DNA can alter the DNA's conformation and stability. Studies on similar cobalt(III) complexes show that intercalation can lead to DNA lengthening and unwinding umich.edu. Viscosity measurements and DNA melting temperature (Tm) studies are commonly employed to assess these effects. An increase in viscosity often indicates lengthening of the DNA helix, characteristic of intercalation umich.edu. Similarly, an increase in the melting temperature of DNA suggests stabilization of the double helix upon complex binding umich.edunih.gov. Some cobalt(III) complexes have also been shown to induce specific conformational transitions in DNA, such as the B- to A-DNA or B- to Z-DNA transitions, depending on the DNA sequence and the complex's structure nih.gov.

DNA Cleavage Mechanisms Induced by this compound

Cobalt(III) complexes, including those with phenanthroline ligands, are known to act as photosensitizers for DNA strand scission nih.govjocpr.com. Upon photoactivation, these complexes can induce DNA cleavage through oxidative mechanisms. This process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the DNA backbone nih.govbiorxiv.org. The cleavage can occur on one strand (nicking) or both strands, leading to the relaxation of supercoiled DNA into open circular or linear forms, which can be observed via gel electrophoresis jocpr.com. The mechanism is typically initiated by the reduction of Co(III) to Co(II), which then participates in redox reactions leading to DNA damage nih.gov. The efficiency and specificity of DNA cleavage can be influenced by factors such as the complex's structure, the presence of light, and the DNA sequence jocpr.comnih.gov.

Interactions with Ribonucleic Acid (RNA)

While the primary focus of research on similar cobalt(III) complexes has been DNA, their interactions with RNA are also of interest. RNA molecules, like DNA, possess complex structures that can be recognized and bound by metal complexes. Specific RNA-binding proteins (RBPs) are known to interact with viral RNAs, influencing replication and other processes nih.govbiorxiv.org. While direct studies on this compound's interaction with RNA are less prevalent in the provided search results, the general affinity of polyamine-metal complexes for nucleic acids suggests potential interactions with RNA structures, possibly through electrostatic interactions or intercalation into helical regions.

Protein and Enzyme Binding Sites and Modes

Cobalt(III) complexes have been utilized to investigate protein active sites and mechanisms, particularly in the context of enzyme activity and nucleotide binding.

Affinity Labeling and Active Site Probing

Co(III) complexes can serve as affinity labels for probing protein binding sites, especially those involved in nucleotide binding. For instance, cobalt(III) complexes, such as this compound, have been used in conjunction with photoaffinity labeling techniques to trap and identify nucleotide-binding sites on proteins like myosin researchgate.netacs.orgcapes.gov.brucsf.eduacs.orgacs.org. In these studies, the cobalt(III) complex, often formed in situ by oxidizing Co(II), forms an inert adduct with the protein at or near the active site. This trapping mechanism allows for the stable covalent attachment of a labeled nucleotide or a photoactivatable analog to the protein. Subsequent photochemical activation and analysis can then reveal the specific amino acid residues or regions involved in substrate binding researchgate.netmdpi.com. This approach provides insights into enzyme mechanisms, protein conformation changes upon ligand binding, and the identification of active site residues mdpi.comnih.gov.

Catalytic Applications of Co Iii Phenatp and Analogs

Electrocatalysis in Chemical Transformations

Cobalt(III)-phenanthroline complexes and related systems have emerged as promising electrocatalysts for key chemical transformations, including carbon dioxide reduction and the hydrogen evolution reaction (HER).

Electrocatalytic CO2 Reduction: Research has explored cobalt complexes, often featuring redox-active ligands similar to phenanthroline, for the electrochemical reduction of CO2 to valuable products like carbon monoxide (CO). For instance, a cobalt complex with a tetraaza-macrocyclic ligand (N4H), [Co(III)N4H(Br)2]+, has shown activity in CO2 reduction to CO with a Faradaic efficiency of approximately 45% ± 6.4, occurring near the Co(I/0) redox couple at potentials around -1.88 V vs. FeCp2(+/0) researchgate.netacs.org. This process can be accompanied by hydrogen evolution. Heterogeneous catalysts derived from cobalt(II) acetate (B1210297)–phenanthroline complexes, such as CoCu–N–C systems, have also demonstrated significant performance, achieving a CO Faradaic efficiency of 76.5% at an overpotential of 0.57 V and a CO current density of 8.48 mA cm−2 at -0.98 V bohrium.com. These findings highlight the potential of cobalt-phenanthroline frameworks in electrocatalytic CO2 utilization.

Hydrogen Evolution Reaction (HER): Cobalt(III) complexes with phenanthroline ligands have been investigated as electrocatalysts for the hydrogen evolution reaction (HER), particularly in alkaline media. The complex [Co(phen)3]Cl3, for example, exhibits electrocatalytic HER activity, with reduction potentials observed at Ep = -0.32 V, -0.88 V, and -1.30 V, corresponding to Co(III) → Co(II) → Co(I) → Co(0) transitions electrochemsci.org. Phenanthroline-based conjugated polymers modified with cobalt(II) have shown low overpotentials for HER, such as 332 mV at 10 mA cm−2 rsc.org. Furthermore, heterogenized Co(II) phenanthroline complexes have been developed for alkaline HER, demonstrating improved stability and activity when immobilized using polymer binders like Nafion and poly-4-vinylpyridine (P4VP) nih.govacs.org. Cobalt(II) phenanthroline-based complexes have also been reported to catalyze proton reduction from acetic acid with overpotentials in the range of 0.45–0.56 V vs. Fc+/Fc, achieving Faradaic efficiencies of 43–83% and turnover numbers up to 58.60 molcat−1, suggesting the involvement of metal hydride intermediates rsc.org.

Homogeneous and Heterogeneous Catalysis

Cobalt(III)-phenanthroline complexes also play a role in both homogeneous and heterogeneous catalytic systems for various organic transformations.

Homogeneous Catalysis: A well-documented homogeneous catalytic application involves cobalt(III) phenanthroline complexes, such as [Co(phen)2Cl2]+, acting as biomimetic models for catechol oxidase enzymes. These complexes catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-DTBQ in the presence of oxygen, with reported kcat values of approximately 9.65 × 10^2 h^-1 electrochemsci.orgresearchgate.netias.ac.in. Beyond oxidation, cobalt complexes, particularly those with pentamethylcyclopentadienyl (Cp) ligands, are instrumental in C-H activation and functionalization reactions. These CpCo(III) catalysts enable the synthesis of heterocycles and facilitate various coupling reactions, offering an alternative to more expensive noble metal catalysts rsc.orgmdpi.comnih.govresearchgate.net.

Heterogeneous Catalysis: In the realm of heterogeneous catalysis, phenanthroline-derived materials have been engineered to support cobalt catalytic centers. For instance, Co/N-doped carbon materials synthesized from cobalt-α-diimine complexes, including those with phenanthroline, exhibit high activity and selectivity in the hydrogenation of aromatic nitro compounds unimi.it. Similarly, CoCu–N–C electrocatalysts, prepared from cobalt(II) acetate and phenanthroline, function as heterogeneous catalysts for CO2 reduction bohrium.com. Cobalt(II) coordination polymers incorporating phenanthroline ligands have also shown catalytic activity in the hydroxylation of phenol, achieving up to 73.08% conversion with a hydroquinone/catechol ratio of 3.83 nih.gov.

Photocatalytic Mechanisms and Reactive Species Generation

Cobalt(III)-phenanthroline complexes are involved in photocatalytic processes, primarily through the generation of reactive species or by acting as co-catalysts in broader photocatalytic systems.

Reactive Species Generation: Under light irradiation, certain cobalt(III) complexes with phenanthroline derivatives can induce cell death via the generation of reactive oxygen species (ROS) rsc.orgacs.org. This photochemotherapeutic mechanism involves a type 1 photoredox pathway where the complex absorbs light, leading to the formation of ROS. While primarily studied for their biological effects, the underlying generation of ROS is a form of reactive species generation relevant to understanding their photochemical behavior.

Photocatalytic Systems: In other photocatalytic applications, cobalt complexes can serve as co-catalysts. For example, ruthenium-based photosensitizers have been combined with cobalt catalysts in systems designed for hydrogen evolution from water. In these systems, the cobalt complex facilitates the catalytic steps following light absorption by the photosensitizer rsc.org. Studies investigating the photophysics of Co(III) polypyridyl complexes, including phenanthroline derivatives, provide insights into excited-state dynamics and deactivation pathways, which are crucial for understanding their potential roles in photocatalysis digitellinc.com.

Data Tables:

Table 1: Electrocatalytic Performance of Cobalt-Phenanthroline Complexes

Reaction TypeCatalyst ExampleConditionsKey Performance MetricReference
CO2 Reduction CoCu–N–C (from Co(II) acetate–phenanthroline)Aqueous solution, -0.98 V vs. RHEFE(CO): 76.5%; Current Density: 8.48 mA cm−2 bohrium.com
[Co(III)N4H(Br)2]+MeCN + 10 M H2O, -1.88 V vs. FeCp2(+/0)FE(CO): 45% ± 6.4; FE(H2): 30% ± 7.8 researchgate.netacs.org
Hydrogen Evolution Co@TBB-phen (Co(II) polymer)AlkalineOverpotential: 332 mV @ 10 mA cm−2 rsc.org
Co(II) phenanthroline complexesAcetic acid, Fc+/FcOverpotential: 0.45–0.56 V; FE(H2): 43–83%; TON: 3.24–58.60 rsc.org
[Co(phen)3]Cl3DMF electrolytePotential shift: 630 mV vs. free acid electrochemsci.org

Table 2: Homogeneous and Heterogeneous Catalytic Activity of Cobalt-Phenanthroline Complexes

Reaction TypeCatalyst ExampleConditionsKey Performance MetricReference
Oxidation [Co(phen)2Cl2]+3,5-DTBC oxidation, Methanolkcat: 9.65 × 10^2 h^-1 electrochemsci.orgresearchgate.netias.ac.in
Phenol Hydroxylation Co(II) coordination polymers (phenanthroline)Aqueous solution, H2O2Conversion: 73.08%; HQ/CAT ratio: 3.83 nih.gov
Nitro Compound Hydrogenation Co/N-doped carbon (from Co-phenanthroline)Liquid phase, 110 °C, 50 bar H2Selectivity: >99% unimi.it
C-H Activation Cp*Co(III) complexesVarious organic transformationsHigh efficiency and selectivity rsc.orgmdpi.comnih.govresearchgate.net

Theoretical and Computational Investigations of Co Iii Phenatp

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on Co(III) complexes with phenanthroline-based ligands are instrumental in understanding the geometry, stability, and electronic properties that are central to the function of Co(III)phenATP.

Researchers have employed DFT to optimize the geometry of Co(III) complexes and to calculate their frontier molecular orbitals (HOMO and LUMO). nih.govacs.org These calculations reveal that the coordination of ligands such as phenanthroline and ATP to a Co(III) center results in a stable octahedral geometry. The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, provide insights into the chemical reactivity and kinetic stability of the complex. For instance, a larger HOMO-LUMO gap is typically associated with higher stability.

In analogous Co(III) complexes, the HOMO is often localized on the metal d-orbitals and the phenanthroline ligand, while the LUMO is predominantly centered on the phenanthroline ligand. dntb.gov.ua This distribution is crucial for understanding the charge transfer properties of the complex. The table below summarizes typical electronic properties that could be expected for this compound based on DFT calculations of similar Co(III)-phenanthroline complexes.

PropertyPredicted Value/CharacteristicSignificance
Geometry Distorted OctahedralDetermines steric interactions and binding specificity.
HOMO Energy -6.5 to -5.5 eVIndicates the electron-donating ability of the complex.
LUMO Energy -2.0 to -1.0 eVIndicates the electron-accepting ability of the complex.
HOMO-LUMO Gap 4.0 to 5.0 eVCorrelates with the chemical stability and reactivity of the complex.
Charge on Co(III) +0.5 to +1.0 eReflects the extent of charge donation from the ligands to the metal center.
Mulliken Charges Distributed over phenanthroline and ATPReveals the nature of the metal-ligand bonding.

Note: The values in this table are representative and are based on DFT calculations performed on analogous Co(III)-phenanthroline complexes. The actual values for this compound may vary.

Molecular Dynamics Simulations of Complex-Macromolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. While specific MD simulations for this compound are not readily found in the literature, simulations of similar metal-phenanthroline complexes interacting with macromolecules like DNA and proteins provide a clear indication of how this compound might behave. nih.govmdx.ac.uknih.gov

MD simulations can model the binding of this compound to the active site of an ATPase. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex within the binding pocket. The simulations can also shed light on the conformational changes that occur in both the this compound complex and the macromolecule upon binding.

For example, MD studies on platinum-phenanthroline complexes binding to peptides have shown that the metal complex can induce significant conformational changes in the biomolecule. mdx.ac.uknih.gov Similarly, it is expected that the binding of this compound would lock an ATPase in a specific conformational state, thereby inhibiting its function. The following table outlines the types of interactions and dynamic properties that can be investigated using MD simulations.

Interaction/PropertyDescriptionImportance in this compound-Macromolecule Binding
Hydrogen Bonds Formed between the ATP moiety and amino acid residues in the binding site.Crucial for the specific recognition and stable binding of the complex.
Electrostatic Interactions Occur between the charged phosphate (B84403) groups of ATP and positively charged residues.Guide the initial association of the complex with the binding pocket.
Van der Waals Interactions Arise from the close packing of the phenanthroline ligand and parts of the ATP molecule with the protein.Contribute to the overall stability of the bound complex.
Conformational Dynamics Changes in the structure of the protein and the this compound complex upon binding.Explain the mechanism of inhibition by revealing how the enzyme's function is sterically or allosterically hindered.
Solvent Effects The role of water molecules in mediating the binding interactions.Water molecules can either bridge interactions or be displaced upon binding, affecting the binding thermodynamics.

Prediction of Reactivity and Spectroscopic Properties

Computational methods are also employed to predict the reactivity and spectroscopic properties of metal complexes. For this compound, these predictions are vital for understanding its mechanism of action and for interpreting experimental data.

The reactivity of this compound is largely dictated by its electronic structure. DFT calculations can be used to predict sites of nucleophilic or electrophilic attack, providing clues about its potential reactivity towards amino acid residues in an enzyme's active site. The inertness of the Co(III) center is a key feature, making the complex a stable analog of MgATP.

Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations would likely predict intense absorption bands in the UV region corresponding to π-π* transitions within the phenanthroline ligand, and weaker d-d transitions in the visible region, characteristic of octahedral Co(III) complexes. semanticscholar.org The calculated spectra can be compared with experimental data to validate the computational model. The table below presents a summary of the types of spectroscopic properties that can be predicted computationally.

Spectroscopic PropertyComputational MethodPredicted Characteristics for this compound
UV-Visible Absorption Time-Dependent DFT (TD-DFT)Intense bands around 260 nm (ATP and phenanthroline), and weaker bands in the 400-600 nm region (d-d transitions).
Infrared (IR) Vibrations DFT Frequency CalculationsCharacteristic vibrational modes for the phosphate groups of ATP, the phenanthroline ring, and the Co-N and Co-O bonds.
Nuclear Magnetic Resonance (NMR) DFT with GIAO methodPredicted chemical shifts for the protons and phosphorus atoms of the ATP moiety, which would be influenced by the paramagnetic nature of any associated superoxide (B77818) radical. nih.gov
Redox Potentials DFT with a suitable solvent modelPrediction of the Co(III)/Co(II) redox potential, which is important for understanding the electrochemical stability of the complex.

By combining these theoretical and computational approaches, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved, providing valuable insights that complement experimental studies.

Advanced Applications and Prospects in Materials Science and Chemical Biology

Development of Chemical Sensors and Biosensors

Co(III) complexes, including those with phenanthroline ligands, have shown promise in the development of electrochemical and optical sensors. Research into cobalt complexes for sensing applications often focuses on their redox activity and ability to interact with specific analytes. For instance, modified electrodes incorporating cobalt-containing materials, such as copper-cobalt hexacyanoferrate films, have demonstrated electrocatalytic activity for the detection of biomolecules like tryptophan mdpi.com. While direct research on "Co(III)Phenatp" as a sensor is not extensively detailed in the provided snippets, the broader field of cobalt(III) coordination chemistry highlights its potential. The ability of cobalt(III) to participate in redox reactions and coordinate with various ligands suggests its utility in developing selective and sensitive detection platforms. Further exploration could involve functionalizing this compound to create probes that exhibit changes in their photophysical or electrochemical properties upon binding to target analytes, such as specific ions or biomolecules.

Photophysical Applications in Advanced Materials

Cobalt(III) complexes are known for their interesting photophysical properties, including luminescence and photoactivity, which are crucial for advanced materials nih.gov. Research has explored cobalt(III) complexes with ligands that exhibit metal-to-ligand charge transfer (MLCT) states, similar to those found in iridium(III) complexes, opening avenues for applications in photophysics and photochemistry nih.gov. While specific photophysical data for "this compound" is not detailed, the general class of cobalt(III) complexes with polypyridyl ligands, such as phenanthroline, has been investigated for their light-absorbing and emitting characteristics researchgate.net. These properties are foundational for developing materials for optoelectronics, photocatalysis, and as photosensitizers odu.eduacs.org. The stability of Co(III) complexes also contributes to their suitability for long-term material applications ontosight.ai.

This compound as a Chemical Tool for Molecular Biology Research

Cobalt(III) complexes have a history of use as chemical tools in molecular biology, particularly in studying enzyme mechanisms and protein interactions. Specifically, this compound has been employed in research investigating enzyme kinetics and protein inactivation. Studies have utilized this compound to probe the active sites of enzymes like myosin, by acting as an affinity label or a tool to trap nucleotides at the active site researchgate.netcapes.gov.bracs.orgacs.orgacs.orgacs.orgacs.org. These investigations help elucidate the functional mechanisms of proteins by understanding how molecules like ATP bind and are processed. The stability of Co(III) complexes makes them suitable for such mechanistic studies, allowing researchers to observe the effects of binding and chemical modification ontosight.aiacs.org.

Future Research Avenues for this compound Systems

The current research landscape suggests several promising avenues for future exploration of this compound systems. Building upon its established use as a molecular biology tool, further investigation into its specific interactions with various biological macromolecules, such as DNA and proteins, could reveal new applications in diagnostics or targeted therapies researchgate.netacs.orgnih.gov. The photophysical properties of Co(III) complexes also present opportunities for developing novel luminescent probes or photocatalytic materials nih.govnih.gov. Furthermore, the development of this compound-based sensors could be advanced by exploring its electrochemical behavior and designing derivatives with enhanced selectivity and sensitivity for a wider range of analytes, including those relevant to environmental monitoring or clinical diagnostics mdpi.commdpi.comsabanciuniv.eduresearchgate.netnih.govnih.gov. The potential for Co(III) complexes to exhibit antibacterial or anticancer properties also warrants further investigation, focusing on structure-activity relationships and mechanisms of action odu.edunih.govnih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Co(III)Phenatp, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves ligand substitution reactions under inert atmospheres. Key steps include:

  • Dissolving Co(II) precursors in degassed solvents (e.g., acetonitrile) followed by oxidation to Co(III) using O₂ or chemical oxidants.
  • Introducing phenanthroline-based ligands under controlled pH and temperature (40–60°C) to stabilize the Co(III) center.
  • Purification via recrystallization or column chromatography, monitored by UV-Vis spectroscopy to confirm ligand coordination .
  • Yield optimization requires adjusting stoichiometric ratios (e.g., Co:ligand = 1:2) and reaction time (6–12 hours). Purity is validated using elemental analysis and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies d-d transitions and ligand-to-metal charge transfer (LMCT) bands, with λmax typically between 450–600 nm .
  • EPR Spectroscopy : Confirms Co(III)’s low-spin d⁶ configuration via g-values (~2.1–2.3) and absence of hyperfine splitting.
  • X-ray Crystallography : Resolves coordination geometry (e.g., octahedral vs. square-planar) and bond lengths (Co-N ≈ 1.9–2.1 Å) .
  • IR Spectroscopy : Detects ligand vibrational modes (e.g., C=N stretches at 1600–1650 cm⁻¹) to verify binding .

Q. How does this compound’s stability vary under different pH and solvent conditions?

  • Methodological Answer : Stability is assessed via:

  • pH Titration : Monitor UV-Vis spectra across pH 2–12. This compound is stable in acidic conditions (pH 4–6) but decomposes at pH >10 due to hydroxide ion competition .
  • Solvent Polarity Tests : Polar aprotic solvents (e.g., DMF) enhance stability by minimizing ligand dissociation. In aqueous solutions, stability decreases by 30–50% over 24 hours .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported redox potentials for this compound?

  • Methodological Answer : Address discrepancies by:

  • Standardizing Conditions : Use identical reference electrodes (e.g., Ag/AgCl) and electrolyte concentrations (0.1 M TBAP in CH₃CN) to minimize variability .
  • Cyclic Voltammetry Optimization : Ensure scan rates (50–100 mV/s) and degassing procedures are consistent. Replicate studies across labs to isolate instrumental errors .
  • Computational Validation : Compare experimental redox potentials with DFT-calculated HOMO-LUMO gaps to identify outliers .

Q. How can researchers design this compound-based catalysts for selective oxidation reactions?

  • Methodological Answer : Apply the PICOT framework :

  • Population/Problem : Target substrates (e.g., alkanes, alcohols).
  • Intervention : Optimize this compound’s axial ligands (e.g., Cl⁻ vs. OAc⁻) to modulate redox activity.
  • Comparison : Benchmark against Ru or Mn catalysts in terms of turnover frequency (TOF) and selectivity.
  • Outcome : Quantify product yield via GC-MS and kinetic isotope effects (KIE) to probe mechanism (radical vs. non-radical pathways) .

Q. What methodologies are recommended for analyzing conflicting data in this compound’s magnetic properties?

  • Methodological Answer :

  • Replicate Experiments : Conduct SQUID magnetometry under identical temperatures (2–300 K) and field strengths (0–5 T) .
  • Cross-Technique Validation : Correlate EPR data (spin states) with XAS (oxidation state) to identify measurement artifacts .
  • Error Analysis : Calculate standard deviations across datasets and use Bayesian statistics to assess significance of discrepancies .

Q. How can computational models enhance understanding of this compound’s reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Map potential energy surfaces for ligand substitution pathways (associative vs. dissociative) using Gaussian or ORCA software.
  • MD Simulations : Simulate solvent effects on intermediate stability (e.g., Co(III)-solvent adducts) with AMBER or GROMACS .
  • Benchmarking : Validate models against experimental kinetics (e.g., Eyring plots) and isotopic labeling studies .

Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible (access to instrumentation), Interesting (novel ligand modifications), Novel (unexplored catalytic applications), Ethical (safe handling of Co compounds), and Relevant (alignment with green chemistry goals) .
  • Literature Synthesis : Systematically categorize prior studies into mechanistic, synthetic, and applied clusters to identify gaps (e.g., limited in vivo stability data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.